3-Methyl-5-propylpyridine
CAS No.: 53957-26-9
Cat. No.: VC19369823
Molecular Formula: C9H13N
Molecular Weight: 135.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53957-26-9 |
|---|---|
| Molecular Formula | C9H13N |
| Molecular Weight | 135.21 g/mol |
| IUPAC Name | 3-methyl-5-propylpyridine |
| Standard InChI | InChI=1S/C9H13N/c1-3-4-9-5-8(2)6-10-7-9/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | HVSAUQKNIJRYSR-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CN=CC(=C1)C |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The molecular structure of 3-methyl-5-propylpyridine (Figure 1) consists of a six-membered aromatic pyridine ring with substituents at positions 3 and 5. Key structural parameters include:
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Molecular formula: C₉H₁₃N
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Molecular weight: 135.21 g/mol
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IUPAC name: 3-methyl-5-propylpyridine
The compound’s planar aromatic system and electron-withdrawing nitrogen atom influence its reactivity and physicochemical behavior.
Isomerism and Related Compounds
Positional isomers such as 2-methyl-5-propylpyridine and derivatives like 2-ethyl-3-methyl-5-propylpyridine exhibit distinct properties due to variations in substituent placement. For example, 2-methyl-5-n-propylpyridine has a boiling point of 149.4°C , whereas 3-methyl-5-propylpyridine’s boiling point remains uncharacterized in available literature.
Synthesis and Production
Catalytic Hydrogenation
A patent (CN102731260A) describes the hydrogenation of dihydropyran intermediates using transition-metal catalysts (e.g., nickel or palladium) under high-pressure conditions (8–50 bar) and elevated temperatures (100–180°C) . While this method targets structurally related alcohols, analogous strategies could be adapted for pyridine derivatives.
Cyclocondensation Reactions
Model studies on pyridine synthesis from amino acids and sugars under pyrolytic conditions suggest routes involving Strecker degradation or Maillard reaction intermediates . For instance, serine and threonine reacting with sucrose at high temperatures yield pyridines, including methyl- and propyl-substituted variants .
Physicochemical Properties
Physical Properties
| Property | Value | Source |
|---|---|---|
| Boiling point | Not reported | – |
| Density | ~0.91 g/cm³ (estimated) | (analog) |
| LogP (octanol-water) | 2.65 (predicted) | (analog) |
| Solubility | Low in water | – |
Notes:
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Density and logP values are inferred from structurally similar compounds like 3-methyl-5-propylphenol (density: ~0.98 g/cm³) .
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Limited experimental data exist for the target compound, necessitating reliance on predictive models.
Spectroscopic Data
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IR Spectroscopy: Stretching vibrations for C–H (aromatic, ~3050 cm⁻¹), C=N (~1600 cm⁻¹), and C–C (~1450 cm⁻¹) are expected.
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NMR:
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Mass Spectrometry: Base peak at m/z 135 (M⁺), with fragments at m/z 120 (loss of CH₃) and m/z 91 (C₇H₇⁺) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Pyridine derivatives are pivotal in drug synthesis. For example, 3-methyl-5-propylpyridine could serve as a precursor for nicotinic acid analogs or kinase inhibitors, though direct evidence is lacking in current literature.
Agrochemicals
Structural analogs like 2-ethyl-3-methyl-5-propylpyridine are explored as insect repellents or herbicides . The propyl and methyl groups enhance lipid solubility, aiding penetration through pest cuticles.
Corrosion Inhibition
Patents disclose pyridine-based compounds as corrosion inhibitors in industrial fluids . While 3-methyl-5-propylpyridine’s efficacy remains untested, its nitrogen lone pairs may adsorb onto metal surfaces, impeding oxidation.
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